

Chloroxynil Significantly Enhances Agrobacterium-Mediated Transformation Efficiency: A Comparative Guide

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Compound of Interest

Compound Name: Chloroxynil

Cat. No.: B167504

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For researchers, scientists, and drug development professionals engaged in genetic engineering, the efficiency of transformation is a critical determinant of experimental success. This guide provides a comparative analysis of **Chloroxynil**, a novel phenolic compound, against the conventional enhancer acetosyringone, for increasing Agrobacterium-mediated transformation events. The data presented herein demonstrates **Chloroxynil**'s superior performance and offers detailed protocols for its application.

Quantitative Comparison of Transformation Efficiency

Chloroxynil has been shown to significantly increase the efficiency of Agrobacterium-mediated transformation in the model legume *Lotus japonicus*. The following table summarizes the quantitative data from studies comparing **Chloroxynil** to a control (no enhancer) and the widely used phenolic inducer, acetosyringone.

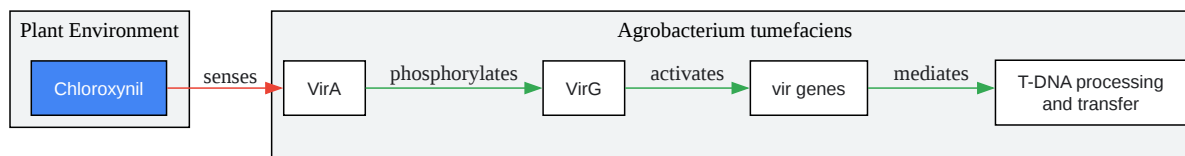
Treatment	Concentration	Relative GUS Activity (fold increase vs. control)	Callus Induction Efficiency (%)
Control	-	1.0	27.4
Acetosyringone	100 μ M	10.6	15.0
Chloroxynil	5 μ M	61.3	50.2
Bromoxynil	5 μ M	18.1	Not Reported

Data sourced from Kimura et al., 2015.[1][2][3]

The data clearly indicates that a 5 μ M concentration of **Chloroxynil** is substantially more effective at inducing transient transformation than 100 μ M of acetosyringone, showing a nearly 6-fold greater reporter gene activity.[2] Furthermore, **Chloroxynil** treatment led to a 1.8-fold and 3.3-fold higher callus induction efficiency compared to the control and acetosyringone treatments, respectively.[2]

Mechanism of Action: Activation of Virulence Genes

Chloroxynil, like acetosyringone, is a phenolic compound that enhances *Agrobacterium*-mediated transformation by activating the expression of virulence (vir) genes in the bacterium. These genes are essential for the processing and transfer of the T-DNA from the *Agrobacterium* to the plant cell.



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Chloroxynil activation of *Agrobacterium* vir genes.

Experimental Protocols

This section provides a detailed methodology for utilizing **Chloroxynil** to enhance *Agrobacterium*-mediated transformation in *Lotus japonicus*, based on established protocols.

Materials

- *Lotus japonicus* seeds (accession MG-20)
- *Agrobacterium tumefaciens* strain EHA105 harboring the desired plasmid (e.g., pCambia1105.1R with a GUS reporter gene)
- Co-cultivation medium: Gamborg's B5 medium with 2% sucrose, 0.8% agar, and MES buffer (pH 5.2)
- **Chloroxynil** stock solution (5 mM in DMSO)
- Acetosyringone stock solution (100 mM in DMSO)
- Carbenicillin and Cefotaxime for bacterial elimination
- Hygromycin for plant selection

Experimental Workflow

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2. A Novel Phenolic Compound, Chloroxynil, Improves *Agrobacterium*-Mediated Transient Transformation in *Lotus japonicus* - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Novel Phenolic Compound, Chloroxynil, Improves Agrobacterium-Mediated Transient Transformation in Lotus japonicus | PLOS One [journals.plos.org]
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